![molecular formula C11H20N2O2 B166124 tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 134575-28-3](/img/structure/B166124.png)
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate, also known as BAM, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Mecanismo De Acción
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, which leads to depolarization of the cell membrane and the subsequent release of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to enhance the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in lab experiments is its selectivity for nAChRs, which allows for the study of their function in isolation. However, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has a relatively short half-life, which limits its usefulness in long-term experiments.
Direcciones Futuras
Future research on tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be used in conjunction with other tools, such as optogenetics and calcium imaging, to further elucidate the function of nAChRs in the brain. Finally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate can be synthesized through a multistep process that involves the reaction of tert-butyl carbamate with 2-methyl-3-azabicyclo[3.1.0]hexan-6-one. The resulting product is then treated with trifluoroacetic acid to obtain tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in high yield.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been studied for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a crucial role in a variety of physiological processes, including learning and memory, attention, and addiction. tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to selectively bind to nAChRs, making it a useful tool for studying their function.
Propiedades
Número CAS |
134575-28-3 |
|---|---|
Nombre del producto |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-6-8-7(5-12-6)9(8)13-10(14)15-11(2,3)4/h6-9,12H,5H2,1-4H3,(H,13,14) |
Clave InChI |
HOWBTXXCVBFYGD-UHFFFAOYSA-N |
SMILES |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
SMILES canónico |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
Sinónimos |
Carbamic acid, (2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-, 1,1-dimethylethyl ester, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



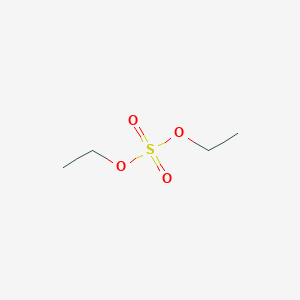
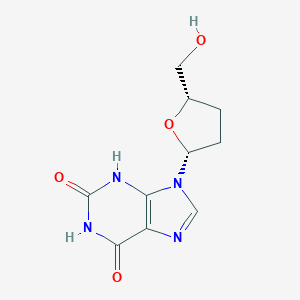
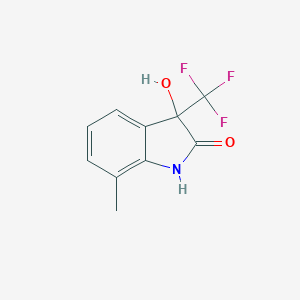
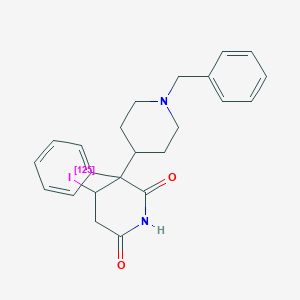
![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)

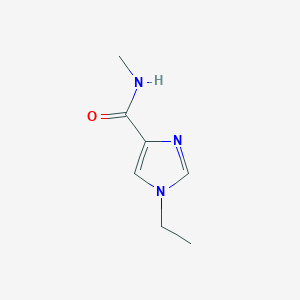
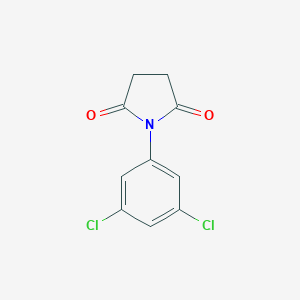
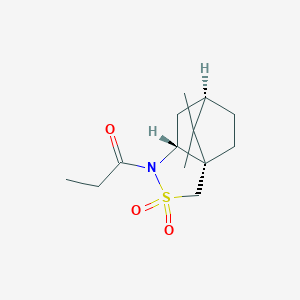
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
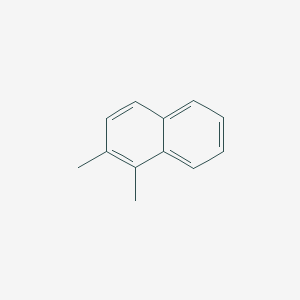
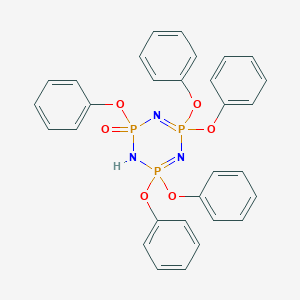
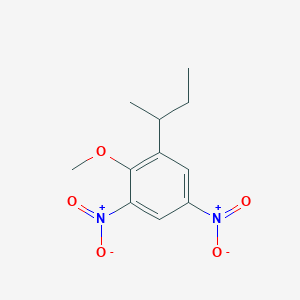
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)